1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE
Overview
Description
1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-1H-benzimidazole and 4-hydroxy-3-methoxyphenyl ethanone.
Reaction Conditions: The benzimidazole derivative is reacted with 2-hydroxy-3-bromopropoxy-3-methoxyphenyl ethanone under basic conditions to form the desired compound.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE undergoes various chemical reactions:
Scientific Research Applications
1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE involves:
Comparison with Similar Compounds
1-{4-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)PROPOXY]-3-METHOXYPHENYL}-1-ETHANONE is unique compared to other benzimidazole derivatives:
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)15-8-9-19(20(10-15)25-3)26-12-16(24)11-22-14(2)21-17-6-4-5-7-18(17)22/h4-10,16,24H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRURENWWJUXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=C(C=C(C=C3)C(=O)C)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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